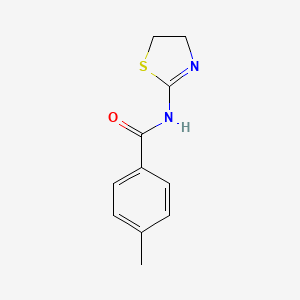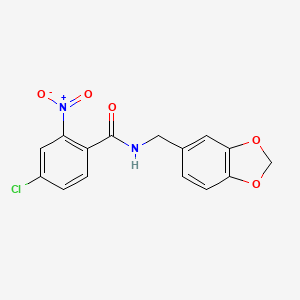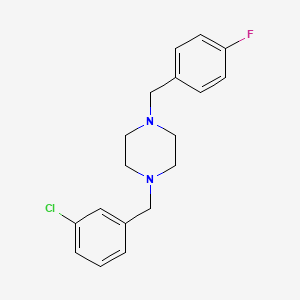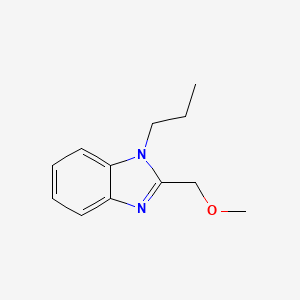![molecular formula C21H20N2O3 B5852054 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)
4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate is a chemical compound with various scientific research applications. It is a potent inhibitor of certain enzymes and has been studied extensively for its biochemical and physiological effects. The purpose of
作用機序
The mechanism of action of 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate involves binding to the active site of FAAH and MAGL, thereby preventing the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to increased levels of these molecules, which can then activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that inhibition of FAAH and MAGL by 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate can produce a range of biochemical and physiological effects, including reduced pain and inflammation, increased appetite, and decreased anxiety and depression. However, further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosage and administration route for therapeutic use.
実験室実験の利点と制限
One advantage of using 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate in lab experiments is its potency and specificity as an inhibitor of FAAH and MAGL. This allows for precise manipulation of the endocannabinoid system and investigation of its role in various physiological processes. However, the compound's complex synthesis method and limited availability may pose challenges for researchers.
将来の方向性
Future research on 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate could focus on optimizing its synthesis method and developing more efficient ways to produce the compound. Additionally, further investigation of its mechanism of action and effects on various physiological processes could lead to the development of new therapeutic interventions for conditions such as chronic pain, anxiety, and obesity. Finally, exploration of the compound's potential as a tool for studying the endocannabinoid system and related physiological processes could yield valuable insights into the underlying mechanisms of these processes.
合成法
The synthesis of 4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate involves multiple steps, starting with the reaction of 4-aminobenzoyl chloride with 1-cyanocyclopentene. This intermediate is then reacted with 4-bromobenzonitrile to form the desired product. The final compound is purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate has been extensively studied for its potential as an inhibitor of various enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play important roles in the endocannabinoid system, which regulates various physiological processes such as pain, inflammation, and appetite. Inhibition of these enzymes has been shown to have therapeutic potential for conditions such as chronic pain, anxiety, and obesity.
特性
IUPAC Name |
[4-[[4-(1-cyanocyclopentyl)phenyl]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15(24)26-19-10-4-16(5-11-19)20(25)23-18-8-6-17(7-9-18)21(14-22)12-2-3-13-21/h4-11H,2-3,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCMFGMONRUGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 4-[4-(1-cyano-cyclopentyl)-phenylcarbamoyl]-phenyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)
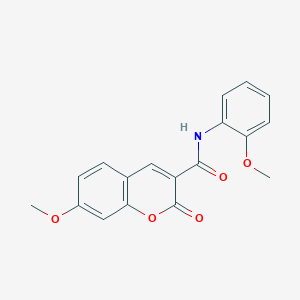
![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)


![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)

